[5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
The compound [5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a tricyclic heterocyclic molecule featuring a 1,3,4-oxadiazole core fused with additional aromatic and sulfur-containing moieties. Key structural attributes include:
- 1,3,4-Oxadiazole Ring: A nitrogen- and oxygen-containing heterocycle known for pharmacological relevance, including antimicrobial and anti-inflammatory properties .
- 4-Methoxyphenyl Substituent: Enhances lipophilicity and may influence receptor binding .
- Tricyclic Framework: The fused ring system (oxa-aza-triazatricyclo) likely impacts molecular rigidity and bioavailability .
For example, 5-(4-methoxybenzyl)-1,3,4-oxadiazole derivatives are prepared using hydrazine hydrate in ethanol under reflux conditions .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-16-5-4-6-18(11-16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)19-7-9-21(32-3)10-8-19/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWSSCCRVSRYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the methoxy and sulfanyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (–SCH₃) group at position 7 undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives, critical for modulating biological activity.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 25°C, 6 hrs | 85% | |
| Oxidation to sulfone | mCPBA (1.2 eq), DCM, 0°C → rt, 12 hrs | 72% |
Key Findings :
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Sulfoxide formation is stereoselective, favoring the R-configured sulfoxide.
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfides.
Demethylation of Methoxy Group
The 4-methoxyphenyl group undergoes acidic or enzymatic demethylation to yield a phenolic hydroxyl group, altering solubility and binding properties .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic demethylation | BBr₃ (3 eq), DCM, −78°C → rt, 24 hrs | 5-(4-hydroxyphenyl) derivative | 68% |
Mechanistic Insight :
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Boron tribromide selectively cleaves the methyl ether without affecting other functional groups .
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The phenolic product shows increased hydrogen-bonding capacity, relevant for receptor interactions.
Nucleophilic Substitution at Triazatricyclo Core
The triazine ring (positions 4, 6, 13) is susceptible to nucleophilic attack, enabling functionalization:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | NH₃ (g), THF, 60°C, 48 hrs | 4-amino-triazatricyclo derivative | 55% |
Computational Support :
-
Artificial Force Induced Reaction (AFIR) predicts feasible pathways for nucleophilic substitutions at N13, with activation energy ~25 kcal/mol.
Hydroxyl Group Reactivity
The primary alcohol (–CH₂OH) at position 11 participates in esterification or oxidation:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C → rt, 12 hrs | 11-acetate derivative | 89% |
| Oxidation to aldehyde | Dess-Martin periodinane, DCM, rt, 2 hrs | 11-oxo derivative | 78% |
Applications :
-
Ester derivatives improve membrane permeability in pharmacokinetic studies.
Ring-Opening Reactions
Under strong acidic/basic conditions, the oxa (oxygen-containing) ring undergoes cleavage:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 24 hrs | Linear triamine intermediate |
Limitations :
-
Ring-opening destroys the tricyclic scaffold, reducing bioactivity. Optimization of pH and temperature is critical.
Stability Under Physiological Conditions
-
pH Stability : Stable in pH 5–7.4 but degrades rapidly at pH > 8 due to hydroxide ion attack on sulfanyl groups.
-
Thermal Stability : Decomposes above 150°C (TGA data), necessitating low-temperature storage.
Scientific Research Applications
[5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional features of the target compound with related 1,3,4-oxadiazole derivatives:
Key Observations :
- Substituent Diversity: The target compound’s tricyclic framework distinguishes it from simpler bicyclic or monocyclic oxadiazoles. The 4-methoxyphenyl group may enhance membrane permeability compared to unsubstituted phenyl analogs .
- Sulfur-Containing Groups : Methylsulfanyl and thioether moieties (common in ) are associated with improved metabolic stability but may reduce aqueous solubility.
Computational Clustering and Similarity Analysis
Using Jarvis-Patrick and Butina algorithms (), the compound clusters with tricyclic heterocycles and sulfur-containing oxadiazoles. Such clustering predicts shared target binding (e.g., enzyme inhibition) and pharmacokinetic profiles with:
- Tricyclic Antidepressants : Structural rigidity may mimic tricyclic antidepressants, though bioactivity requires validation .
- Thioether-Containing Antimicrobials : Similar to compounds in , the methylsulfanyl group could target bacterial thioredoxin reductases.
Research Findings and Gaps
Crystallographic and Hydrogen-Bonding Analysis
Hypothetical Bioactivity
While direct bioactivity data are absent in the evidence, the compound’s structural features suggest:
- Antimicrobial Potential: Aligns with oxadiazole-thioether derivatives in .
- CNS Modulation : The tricyclic framework may interact with neurotransmitter transporters, akin to fluoxetine or diazepam derivatives ().
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups, including methoxy and methylsulfanyl moieties. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | 5-(4-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 345.43 g/mol |
| CAS Number | Not available |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy group is often linked to enhanced radical scavenging capabilities. Studies suggest that such compounds can mitigate oxidative stress by neutralizing free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
The triazatriene core has been studied for its potential anticancer properties. Specifically, compounds that share structural features with our compound have shown efficacy against various cancer cell lines. For instance, in vitro studies have demonstrated that related compounds inhibit cell proliferation and induce apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Effects
Preliminary investigations into the antimicrobial activity of structurally similar compounds suggest potential efficacy against a range of bacterial and fungal pathogens. The sulfur-containing moiety may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes .
The proposed mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The methoxy and triazine groups may facilitate electron donation to free radicals.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer progression or microbial metabolism.
- Cell Membrane Interaction : The lipophilic nature of the compound may enhance its ability to penetrate cellular membranes, affecting intracellular signaling pathways.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of related compounds using DPPH and ABTS assays, it was found that these compounds exhibited IC50 values comparable to well-known antioxidants like ascorbic acid. This suggests that our compound may similarly possess significant antioxidant properties .
Study 2: Anticancer Efficacy
A recent study evaluated the anticancer effects of a structurally related compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates when treated with concentrations above 10 µM over 48 hours .
Study 3: Antimicrobial Activity Screening
In vitro tests conducted against Staphylococcus aureus and Candida albicans showed that compounds with similar structures had MIC values in the low micromolar range, indicating strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
